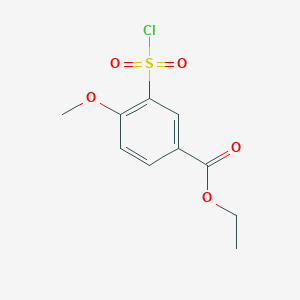

Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate

説明

Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate, also known as chlorosulfonyl-4-methoxybenzoic acid ethyl ester, is an organic compound that is widely used in scientific research as a reagent in organic synthesis. It is a colorless solid that is soluble in organic solvents and has a melting point of about 125°C. Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate is a useful reagent for the synthesis of a variety of compounds and is also used in the development of pharmaceuticals, agrochemicals, and other compounds.

科学的研究の応用

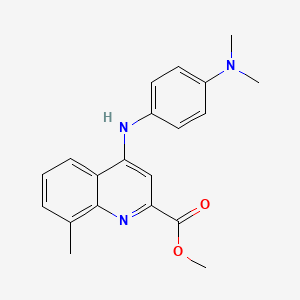

Synthesis of Sildenafil and Analogues

Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate: is a key intermediate in the synthesis of sildenafil, a medication used to treat erectile dysfunction and pulmonary arterial hypertension . The compound undergoes a series of reactions, including chlorosulfonation, to form sildenafil citrate, which has improved solubility and bioavailability .

Development of Phosphodiesterase Inhibitors

This compound is utilized in the development of phosphodiesterase (PDE) inhibitors. PDEs play a crucial role in cellular signaling, and inhibitors like sildenafil affect the concentration of cyclic guanosine monophosphate (cGMP), which is involved in vasodilation and erectile function .

Genotoxicity Studies

In pharmaceutical research, Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate is used to study potential genotoxic impurities in drug substances. Its derivatives are monitored to ensure they are within acceptable limits, as per the International Council for Harmonisation (ICH) guidelines .

Chemical Engineering Research

The compound’s role in synthetic chemistry extends to chemical engineering, where it’s studied for its reaction kinetics and process optimization to enhance the yield and quality of end products in industrial-scale syntheses .

Analytical Chemistry Applications

In analytical chemistry, derivatives of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate are used as standards and reagents in chromatography and spectroscopy to identify and quantify pharmaceutical compounds .

Formulation Studies

Researchers use this compound in formulation studies to create various dosage forms of sildenafil, exploring different routes of administration and assessing their pharmacokinetic profiles .

Safety and Hazards

特性

IUPAC Name |

ethyl 3-chlorosulfonyl-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO5S/c1-3-16-10(12)7-4-5-8(15-2)9(6-7)17(11,13)14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXGNRJELOOOAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine](/img/structure/B2973089.png)

![N-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2973090.png)

![N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2973092.png)

![2-Amino-6-(2-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973097.png)

![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2973098.png)

![3-{2-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2973099.png)

![[1-(Methoxymethyl)cyclohexyl]methanamine](/img/structure/B2973103.png)